molecular formula C13H10N2S B2863503 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile CAS No. 478043-03-7

3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile

Cat. No. B2863503
M. Wt: 226.3
InChI Key: NHJKCZAXAOWLRT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile include a predicted density of 1.23±0.1 g/cm3 and a predicted boiling point of 370.9±32.0 °C .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile . For a comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

Scientific Research Applications

Antimicrobial Applications

  • A study by Darwish et al. (2014) explored the synthesis of heterocyclic compounds including those incorporating sulfamoyl moiety, demonstrating their potential as antimicrobial agents. This includes derivatives related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. The synthesized compounds showed promising results in both antibacterial and antifungal activities, highlighting their potential application in combating microbial infections (Darwish et al., 2014).

Corrosion Inhibition

  • Research by Behpour et al. (2009) investigated Schiff bases of 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol and similar compounds as corrosion inhibitors. These compounds, which are structurally related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile, significantly decreased the corrosion rate of mild steel in acidic environments, suggesting their potential use in protecting metals from corrosion (Behpour et al., 2009).

Photocatalysis and Environmental Applications

  • A study by Zhang et al. (2012) discussed the use of mesoporous graphitic carbon nitride for the selective oxidation of sulfides to sulfoxides, a process relevant to compounds like 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. This photocatalytic process is environmentally benign and could be significant in sustainable chemical processes (Zhang et al., 2012).

Catalysis

  • Tayebi et al. (2011) reported on the use of sulfuric acid derivatives as recyclable catalysts in the synthesis of certain organic compounds. This research underscores the importance of sulfur-containing compounds like 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile in catalysis and synthetic chemistry (Tayebi et al., 2011).

Green Chemistry

  • The study by Zolfigol et al. (2013) demonstrates the use of isonicotinic acid in the green synthesis of pyranopyrazoles, highlighting the potential environmental benefits and efficiency of using related compounds in organic synthesis (Zolfigol et al., 2013).

Synthesis of Organic Compounds

  • Farhanullah et al. (2003) described the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation, which involves structures related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. This research provides insights into novel methods of synthesizing important organic compounds (Farhanullah et al., 2003).

properties

IUPAC Name

3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-10-2-4-12(5-3-10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJKCZAXAOWLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322418
Record name 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile

CAS RN

478043-03-7
Record name 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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